molecular formula C6H8N8O B14446860 5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-66-1

5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B14446860
CAS No.: 77961-66-1
M. Wt: 208.18 g/mol
InChI Key: IJLBIPGGZWLVLQ-UHFFFAOYSA-N
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Description

5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one is a complex organic compound that features both a tetrazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of 5-aminotetrazole with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to the presence of both tetrazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

77961-66-1

Molecular Formula

C6H8N8O

Molecular Weight

208.18 g/mol

IUPAC Name

5-amino-2-(2H-tetrazol-5-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N8O/c7-3-1-8-6(10-5(3)15)9-2-4-11-13-14-12-4/h1H,2,7H2,(H2,8,9,10,15)(H,11,12,13,14)

InChI Key

IJLBIPGGZWLVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)NCC2=NNN=N2)N

Origin of Product

United States

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